molecular formula C10H8F2N4O B2573544 N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1488873-88-6

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2573544
CAS No.: 1488873-88-6
M. Wt: 238.198
InChI Key: PFYWJJIKQZPBDH-UHFFFAOYSA-N
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Description

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound for research and development applications. This triazole-carboxamide derivative is structurally analogous to Rufinamide, a known anticonvulsant medication that acts by modulating voltage-gated sodium channels to stabilize neuronal activity . As a close isomer, it serves as a valuable reference standard and intermediate in pharmaceutical research, particularly in the synthesis and study of central nervous system (CNS) active agents . Researchers can utilize this compound in method development, analytical testing, and investigating structure-activity relationships (SAR) of triazole-based therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-1-2-8(12)6(3-7)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWJJIKQZPBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC(=O)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the following steps:

    Preparation of 2,5-difluorobenzyl azide: This intermediate is synthesized by reacting 2,5-difluorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    CuAAC Reaction: The 2,5-difluorobenzyl azide is then reacted with an alkyne derivative in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

    Amidation: The resulting triazole is further reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Continuous flow reactors and heterogeneous catalysts are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in regioselective cycloaddition and substitution reactions, enabling structural diversification:

Copper-Catalyzed Cycloaddition

  • The triazole ring can act as a precursor for further [3+2] cycloadditions. For example, under Cu/C catalysis in flow systems, analogous triazoles undergo efficient coupling with alkynes or azides at 110°C in dichloromethane (DCM), achieving quantitative yields .

  • Example Conditions :

    ReagentSolventTemperatureCatalystYield
    Terminal alkyneDCM110°CCu/C>95%
    Benzyl azideDCM110°CCu/C>95%

Nickel-Catalyzed Modifications

  • Cp₂Ni/Xantphos systems enable regioselective functionalization. For instance, nickel-catalyzed reactions with allylic azides or alkynes yield enantioselective triazole derivatives, with tolerance for electron-deficient substituents .

Difluorobenzyl Group Reactivity

The 2,5-difluorobenzyl group undergoes nucleophilic aromatic substitution (SNAr) and hydrogen-bonding interactions:

Fluorine Displacement

  • Fluorine atoms at the 2- and 5-positions are susceptible to SNAr reactions with strong nucleophiles (e.g., amines, alkoxides). For example:

    N-(2,5-difluorobenzyl)-triazole+NH3N-(2-amino-5-fluorobenzyl)-triazole+HF\text{N-(2,5-difluorobenzyl)-triazole} + \text{NH}_3 \rightarrow \text{N-(2-amino-5-fluorobenzyl)-triazole} + \text{HF}

    This reaction proceeds in DMF at 80°C with K₂CO₃ as a base .

Hydrogen Bonding

  • Crystal structure analyses reveal C–H···N and C–H···O interactions involving the difluorobenzyl group, which influence solid-state packing and solubility .

Carboxamide Derivitization

The carboxamide group (-CONH₂) participates in hydrolysis and condensation reactions:

Hydrolysis

  • Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

    R-CONH2+H2OH+/OHR-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3

    This reaction is critical for generating bioactive metabolites.

Condensation with Amines

  • The carboxamide reacts with primary amines under Mitsunobu conditions to form substituted ureas, enhancing pharmacological profiles .

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:

Metal IonCoordination SiteApplicationReference
Cu(I)N1, N2Anticonvulsant activity
Ni(II)N1, N3Catalytic cycloaddition

Photocatalytic Modifications

Solar-driven click reactions using recyclable photocatalysts (e.g., triazole-based polymers) enable sustainable functionalization of the triazole core :

  • Key Reaction :

    Triazole+Alkynehv, NaClBis-triazole derivative\text{Triazole} + \text{Alkyne} \xrightarrow{\text{hv, NaCl}} \text{Bis-triazole derivative}
    • Conditions : RT, 4M NaCl, 5 mg photocatalyst, 250 μL solvent.

    • Yield : 85–92% .

Thermal Stability and Crystal Modifications

Thermal analysis reveals distinct crystal forms (A, A′, B, C) with varying stability:

  • Modification A : Melting point 242°C, characterized by IR bands at 3412 cm⁻¹ (N–H stretch) and 1634 cm⁻¹ (C=O stretch) .

  • Impact on Reactivity : Higher thermodynamic stability of form A reduces degradation during high-temperature reactions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens. For instance, a study demonstrated that similar triazole derivatives showed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the triazole ring can enhance the antimicrobial efficacy of these compounds .

1.2 Inhibition of Carbonic Anhydrase

The compound has also been investigated for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes. A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II. The results indicated that certain derivatives displayed IC50 values comparable to standard inhibitors like acetazolamide. Molecular docking studies revealed that these compounds bind effectively to the active site of the enzyme, suggesting a promising therapeutic potential for conditions such as glaucoma and obesity .

1.3 Anticancer Properties

Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds suggest that this compound may also possess similar anticancer activities. The exact mechanisms remain under investigation but may involve modulation of signaling pathways associated with cancer cell proliferation .

Agricultural Applications

2.1 Fungicides

The triazole class of compounds is widely recognized for its effectiveness as fungicides in agriculture. This compound may serve as a lead compound for developing new fungicides targeting fungal pathogens affecting crops. Its chemical structure allows for potential modifications that could enhance its fungicidal activity while minimizing environmental impact .

2.2 Plant Growth Regulators

Research into plant growth regulators has indicated that triazoles can influence plant growth by modulating hormonal pathways. The application of this compound in this context could lead to improved crop yields and stress resistance in plants under adverse conditions .

Materials Science

3.1 Polymer Chemistry

Triazole-containing compounds are being explored for their role in polymer chemistry due to their ability to participate in click chemistry reactions. This characteristic allows for the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could result in materials suitable for various industrial applications .

Summary Table of Applications

Application Area Specific Use Remarks
Medicinal ChemistryAntimicrobial ActivityEffective against various pathogens
Inhibition of Carbonic AnhydrasePotential treatment for glaucoma and obesity
Anticancer PropertiesInduces apoptosis; further studies needed
Agricultural ScienceFungicidesTargeting crop pathogens
Plant Growth RegulatorsEnhances crop yield and stress resistance
Materials SciencePolymer ChemistrySynthesis of novel polymers

Mechanism of Action

The mechanism of action of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is primarily based on its ability to interact with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Triazole Substituents Carboxamide Position Benzyl/Phenyl Substituents Molecular Weight Notable Features References
N-(2,5-Difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide 1-(2,5-Difluorobenzyl) 5 2,5-Difluoro Calculated: ~278.2 Target compound; balanced lipophilicity/polarity
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 1-(2,6-Difluorobenzyl) 4 2,6-Difluoro 238.19 Antiepileptic drug; FDA-approved
5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Fluorobenzyl), 5-amino 4 4-Fluoro (benzyl); 2,5-dimethoxy (phenyl) 371.372 Enhanced polarity due to amino and methoxy groups
N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-Fluoro-4-methylphenyl), 5-methyl 4 3-Fluoro-4-methyl (phenyl); 2,5-difluoro (amide) Increased steric bulk from methyl
5-Amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1-Benzyl, 5-amino 4 Benzyl (unsubstituted); 2,5-difluoro (phenyl) Discontinued due to undefined issues

Impact of Substituent Positioning

Carboxamide Position: The target compound’s carboxamide at position 5 (vs. Position 5 may favor interactions with polar residues in enzymatic binding pockets. Rufinamide’s clinical success as an antiepileptic highlights the pharmacodynamic relevance of the 4-carboxamide configuration, suggesting that positional isomerism significantly affects target engagement .

Fluorine Substitution Patterns: 2,5-Difluoro (target) vs. 3-Fluoro-4-methylphenyl (): The methyl group introduces steric bulk, which could impede binding to compact active sites but improve metabolic stability .

Auxiliary Functional Groups: Amino Group at Triazole-5 (): Compounds like 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit increased polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration . Methoxy Groups (): The 2,5-dimethoxyphenyl substituent in ’s compound may enhance π-stacking interactions in hydrophobic environments, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The 2,5-difluorobenzyl group in the target compound provides moderate lipophilicity, intermediate between Rufinamide (more lipophilic due to 2,6-difluoro) and the 5-amino derivative (less lipophilic due to polar amino groups) .
  • Metabolic Stability : Fluorine atoms generally resist oxidative metabolism, but the 4-methoxybenzyl group in ’s compound (N-(3,5-bis(trifluoromethyl)phenyl)-4-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide) may undergo demethylation, a vulnerability absent in the target compound .

Biological Activity

N-(2,5-Difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N4_{4}O
  • Molecular Weight : 240.19 g/mol

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various mechanisms of action. These include:

  • Antimicrobial Activity : Triazole derivatives have shown promise in inhibiting bacterial growth. A study demonstrated that certain triazole-containing compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus .
  • Neuroprotective Effects : Some 1,2,3-triazoles have been reported to possess neuroprotective properties through mechanisms such as inhibition of neuroinflammation and oxidative stress . For example, compounds with similar structures were found to block the NF-κB signaling pathway and reduce reactive oxygen species (ROS) production.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings are summarized in the table below:

Activity Type IC50_{50} Value (μM) Reference
Antimicrobial6.0
Neuroprotective2.9
Anticancer (MCF-7)1.1
Anticancer (HCT-116)2.6
Anticancer (HepG2)1.4

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50_{50} value of 1.1 μM. This suggests that the compound may inhibit thymidylate synthase activity, a critical enzyme in DNA synthesis .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of triazole derivatives in a scopolamine-induced Alzheimer's disease model. The compound demonstrated a significant reduction in memory impairment and neuroinflammation markers compared to control groups . This highlights its potential application in neurodegenerative disorders.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the 2,5-difluorobenzylamine moiety is prepared through aminomethylation reactions, as demonstrated in analogous acetamide derivatives using Mannich-type reactions under mild acidic conditions . Subsequent coupling with the triazole-carboxylic acid core is achieved via carbodiimide-mediated amide bond formation (e.g., HBTU/EDCI in DMF with a tertiary amine base). Key optimization parameters include stoichiometric control of coupling reagents, reaction temperature (room temperature to 60°C), and purification via silica chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the triazole ring protons (δ 7.8–8.2 ppm), difluorobenzyl aromatic protons (δ 6.8–7.3 ppm), and carboxamide NH (δ 10–11 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the triazole-carboxamide linkage and fluorine substitution pattern. The SHELX suite allows high-precision refinement of hydrogen bonding and π-stacking interactions in the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern consistent with fluorine atoms.

Q. How is this compound screened for biological activity in preliminary assays?

  • Methodological Answer : Initial screening often involves:

  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Structural analogs like rufinamide (a triazole anticonvulsant) suggest potential CNS activity, guiding secondary assays .
  • Solubility Optimization : Use DMSO/PBS mixtures or cyclodextrin-based carriers to mitigate low aqueous solubility .

Advanced Research Questions

Q. How can SHELX-based crystallographic refinement resolve ambiguities in the compound’s conformational flexibility or disorder?

  • Methodological Answer : SHELXL’s constraints (e.g., DFIX, FLAT) and twin refinement tools are critical for modeling disorder in the difluorobenzyl group or triazole ring. For example, anisotropic displacement parameters (ADPs) can distinguish static disorder from thermal motion. High-resolution data (d < 0.8 Å) combined with Hirshfeld surface analysis clarifies intermolecular interactions, such as C–F···H–N hydrogen bonds .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Fluorine Positioning : The 2,5-difluoro substitution on the benzyl group enhances lipophilicity and metabolic stability compared to mono-fluoro analogs .
  • Triazole Substitution : Replacing the carboxamide with sulfonamide groups (as in thiadiazole derivatives) may alter target selectivity, as seen in anticancer thiazole-carboxamides .
  • Benzyl vs. Heteroaryl : Pyrazole or oxadiazole replacements in the linker region (e.g., as in SI60 ) modulate steric hindrance and π-π stacking.

Q. How should researchers address contradictory data in solubility or bioactivity across studies?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate solubility claims using HPLC (logP), dynamic light scattering (DLS), or NMR diffusion-ordered spectroscopy (DOSY) .
  • Batch Reproducibility : Ensure synthetic consistency via controlled reaction stoichiometry and purity checks (HPLC ≥ 95%).
  • Assay Standardization : Use positive controls (e.g., rufinamide for neurological assays ) and replicate experiments across independent labs.

Q. What computational strategies predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with ATP-binding pockets (e.g., kinases). The triazole ring often acts as a hydrogen bond acceptor, while the difluorobenzyl group occupies hydrophobic subpockets .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100+ ns trajectories, highlighting key residues for mutagenesis studies.

Q. How can regioisomeric impurities (e.g., 4- vs. 5-triazole substitution) be rigorously differentiated?

  • Methodological Answer :

  • NOESY NMR : Correlate spatial proximity of triazole protons to the benzyl group.
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Tandem MS/MS : Fragment ions distinguish regioisomers based on cleavage patterns (e.g., loss of CO vs. CH3F).

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